1-(2-Methoxyethyl)-1H-imidazol-5-amine
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Overview
Description
1-(2-Methoxyethyl)-1H-imidazol-5-amine is a chemical compound that belongs to the imidazole family. Imidazoles are nitrogen-containing heterocycles that have significant importance in various fields, including medicinal chemistry, organic synthesis, and industrial applications. This compound is characterized by the presence of a methoxyethyl group attached to the imidazole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-1H-imidazol-5-amine typically involves the reaction of 2-methoxyethylamine with an appropriate imidazole precursor. One common method is the alkylation of imidazole with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-1H-imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Methoxyethyl)-1H-imidazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-1H-imidazol-5-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxyethyl group can influence the compound’s binding affinity and selectivity towards its molecular targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Ethoxyethyl)-1H-imidazol-5-amine: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
1-(2-Methoxyethyl)-1H-benzimidazole: Contains a benzimidazole ring instead of an imidazole ring.
1-(2-Methoxyethyl)-2-methyl-1H-imidazole: Similar structure with an additional methyl group on the imidazole ring.
Uniqueness
1-(2-Methoxyethyl)-1H-imidazol-5-amine is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and biological activity. This functional group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-(2-methoxyethyl)imidazol-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-10-3-2-9-5-8-4-6(9)7/h4-5H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIUFEOWNCSSJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC=C1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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